molecular formula C19H22FNO4S B2596207 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1421442-93-4

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2596207
CAS No.: 1421442-93-4
M. Wt: 379.45
InChI Key: WEXYGFUKYGMAHQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, an ethoxy group, and a fluorobenzenesulfonamide group

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves multiple steps, typically starting with the preparation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate. This intermediate can be synthesized through the oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with regio- and diastereoselective processes. The final step involves the sulfonation of the intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the cyclopropyl and phenylethyl groups can interact with hydrophobic pockets in the target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide can be compared with similar compounds such as:

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide
  • N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide

These compounds share similar structural features but differ in their functional groups and overall reactivity. The presence of the ethoxy and fluorobenzenesulfonamide groups in this compound imparts unique chemical properties, making it distinct from its analogs.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₈H₁₈FNO₃S
Molecular Weight : 345.4 g/mol
CAS Number : 2034408-54-1
IUPAC Name : this compound

The compound features a cyclopropyl group, a hydroxy group, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of carbonic anhydrase

Case Studies

  • Anticancer Studies :
    A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines, demonstrating that compounds with similar structures can significantly reduce cell viability in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Efficacy :
    Research has shown that compounds with structural similarities to this compound exhibit notable antimicrobial properties against Gram-positive bacteria. The effectiveness was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Hydroxy Group : Contributes to hydrogen bonding interactions, enhancing binding affinity to target proteins.
  • Sulfonamide Moiety : Critical for enzyme inhibition; modifications here can significantly alter potency.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S/c1-2-25-18-11-10-16(12-17(18)20)26(23,24)21-13-19(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,10-12,15,21-22H,2,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXYGFUKYGMAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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